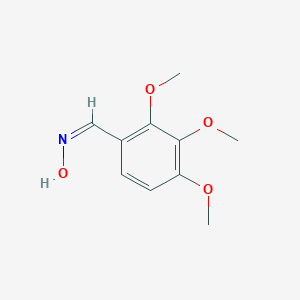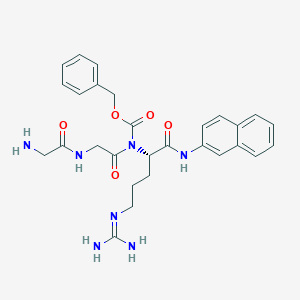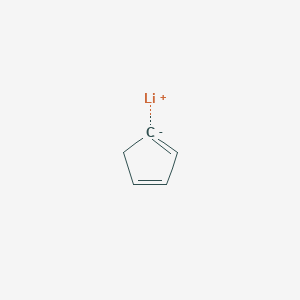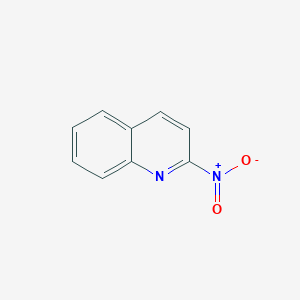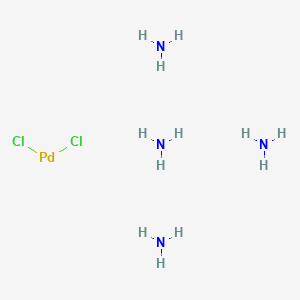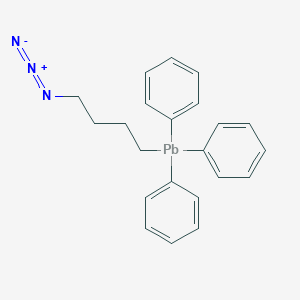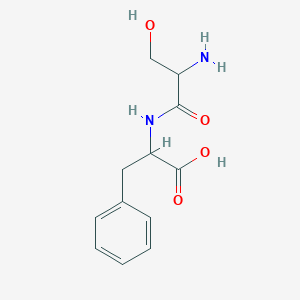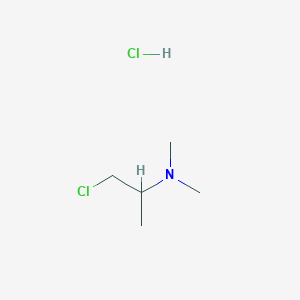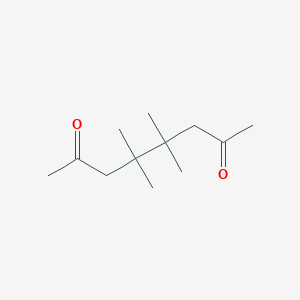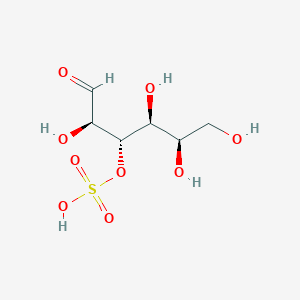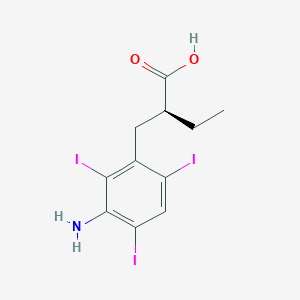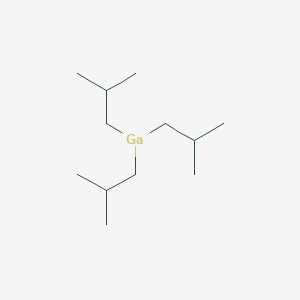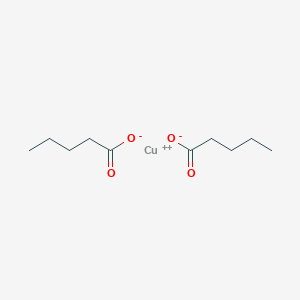
Copper divalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper divalerate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized by combining copper and valeric acid, and it has been shown to possess unique biochemical and physiological effects.
作用機序
The mechanism of action of copper divalerate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, copper divalerate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Copper divalerate has been shown to possess unique biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the body. Additionally, copper divalerate has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Furthermore, copper divalerate has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using copper divalerate in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. Additionally, copper divalerate is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using copper divalerate in lab experiments is its instability in aqueous solutions. The compound tends to decompose rapidly in the presence of water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of copper divalerate. One area of research is the development of novel therapeutic agents based on copper divalerate. The compound's unique biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of copper divalerate and its effects on different signaling pathways in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of copper divalerate in human clinical trials.
Conclusion:
In conclusion, copper divalerate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound possesses unique biochemical and physiological effects and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using copper divalerate in lab experiments, its low toxicity and ease of synthesis make it a convenient compound to work with. Future research on copper divalerate is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
合成法
Copper divalerate is synthesized by combining copper and valeric acid in a 1:2 molar ratio. The reaction is carried out in the presence of a solvent such as water or ethanol, and the resulting product is a blue-green powder. The purity of the compound can be determined using techniques such as thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
Copper divalerate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, copper divalerate has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
特性
CAS番号 |
15432-57-2 |
|---|---|
製品名 |
Copper divalerate |
分子式 |
C10H18CuO4 |
分子量 |
265.79 g/mol |
IUPAC名 |
copper;pentanoate |
InChI |
InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChIキー |
NBPFTDFXKORRKN-UHFFFAOYSA-L |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
正規SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



